molecular formula C19H23ClN2O3 B2496268 N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride CAS No. 2416229-15-5

N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride

Katalognummer B2496268
CAS-Nummer: 2416229-15-5
Molekulargewicht: 362.85
InChI-Schlüssel: GIEYLBUHQNHFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide; hydrochloride involves intricate organic reactions. A practical method for synthesizing related CCR5 antagonists highlights the use of esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, showcasing the complexity and precision required in such syntheses (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzodioxepine derivatives is characterized by their benzodioxepine backbone, which is crucial for their biological and chemical properties. Studies on similar structures demonstrate the presence of amino lactone forms in solution, which can undergo spontaneous transformations, illustrating the dynamic nature of their molecular structure (Ackerman et al., 1972).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Practical Synthesis of CCR5 Antagonists : A practical method has been developed for synthesizing orally active CCR5 antagonists, showcasing the versatility of related compounds in medicinal chemistry and their potential application in targeting specific receptors for therapeutic purposes (Ikemoto et al., 2005).
  • New Synthesis Methods for Benzazepine Derivatives : Research demonstrates new synthesis pathways for benzazepine derivatives, highlighting the chemical adaptability and the importance of such compounds in developing novel chemical entities (Ackerman, Horning, & Muchowski, 1972).
  • Synthesis of Substituted Amides and Peptides : Studies on the synthesis of alpha- and gamma-substituted amides and peptides of methotrexate provide insight into the manipulation of benzazepine derivatives for specific pharmacological activities (Piper et al., 1982).

Pharmacological Research

  • Dopaminergic Activity Studies : Research into substituted benzazepines explores their potential as central and peripheral dopamine receptor agonists, demonstrating the compound's relevance in neurological and psychiatric disorder treatments (Pfeiffer et al., 1982).

Mechanistic and Metabolic Studies

  • Metabolic Pathway Exploration : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological implications of benzazepine derivatives, providing a foundation for understanding their biotransformation and potential impacts on health (Coleman et al., 2000).

Application in Synthesis and Drug Design

  • Innovative Synthesis Approaches : The development of new methods for synthesizing aromatic methoxy and methylenedioxy substituted benzazepines underlines the ongoing interest in these compounds for creating novel therapeutic agents and exploring new areas of drug design (Pecherer, Sunbury, & Brossi, 1972).

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for instance, it could be subject to further testing and eventually clinical trials .

Eigenschaften

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-13(20)15-8-6-14(7-9-15)12-21-19(22)16-4-2-5-17-18(16)24-11-3-10-23-17;/h2,4-9,13H,3,10-12,20H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKNEBWTAAPKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.